molecular formula C6H8N2O3 B033127 N-Cyanoacetylurethane CAS No. 6629-04-5

N-Cyanoacetylurethane

Cat. No. B033127
CAS RN: 6629-04-5
M. Wt: 156.14 g/mol
InChI Key: HSOGVWWWGVFXGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Cyanoacetylurethane involves chemical reactions that introduce cyano and acetyl groups into urethane. A notable study involves the reaction of [PdCl2(DPPE)] with N-cyanoacetylurethane and silver(I) oxide, leading to a palladalactam complex in high yield. This process highlights the chemical reactivity of N-cyanoacetylurethane and its ability to form complex structures (Henderson, Nicholson, & Oliver, 1994).

Molecular Structure Analysis

The molecular structure of N-Cyanoacetylurethane and its complexes has been elucidated using various analytical techniques, including X-ray crystallography. The structure of a trans-[PdCl{EtO2CNC(O)CH2CN}(PPh3)2] complex reveals that the plane of the N-bonded cyanoacetylurethane ligand is almost perpendicular to the square-plane of the palladium coordination sphere, showcasing the spatial arrangement and potential for forming stable complexes with metals.

Chemical Reactions and Properties

N-Cyanoacetylurethane participates in chemical reactions that underline its reactivity and versatility. Its interaction with [PdCl2(DPPE)] and silver(I) oxide to form palladalactam complexes showcases its potential in coordination chemistry. The specific reactions and properties of N-Cyanoacetylurethane depend on the conditions and reactants involved, indicating a wide range of chemical behavior.

Physical Properties Analysis

The physical properties of N-Cyanoacetylurethane, including its solubility, melting point, and boiling point, are crucial for its application in various chemical processes. These properties are determined by its molecular structure and the interactions between its functional groups. Detailed analysis of these properties is essential for understanding how N-Cyanoacetylurethane behaves under different conditions.

Chemical Properties Analysis

The chemical properties of N-Cyanoacetylurethane, such as its reactivity with different chemical agents and its stability under various conditions, are key to its applications in synthesis and materials science. Its ability to form complexes with metals like palladium highlights its utility in the field of coordination chemistry.

Scientific Research Applications

Synthesis of Metal Complexes

N-Cyanoacetylurethane has been employed as a key ligand in the synthesis of metal complexes, which are intermediates in the production of platinalactam and palladalactam complexes. For example, the reaction of cis-[PtCl2(PPh3)2] with N-cyanoacetylurethane and silver(I) oxide in dichloromethane produces a platinum(II)–amidate complex, which serves as an intermediate for platinalactam complex synthesis. Similarly, N-cyanoacetylurethane, when reacted with palladium(II) chloride and silver(I) oxide, yields a palladalactam complex, highlighting the compound's role in facilitating the synthesis of novel metal complexes with potential applications in catalysis and material science Henderson, Oliver, & Nicholson, 2000; Henderson, Nicholson, & Oliver, 1994.

Host-Guest Chemistry and Material Design

Research on cyclotriveratrylenes and cryptophanes shows the potential of N-cyanoacetylurethane derivatives in host-guest chemistry and the design of new materials. These studies explore the complexation of neutral molecules and organic cations, which could have implications for the development of ferroelectric liquid crystals and charge transfer materials. The versatility of N-cyanoacetylurethane and its derivatives in forming complex structures with specific host-guest interactions points to its role in advancing material science and nanotechnology Collet, Dutasta, Lozach, & Canceill, 1993.

Environmental and Green Chemistry Applications

The use of N-cyanoacetylurethane in synthesizing environmentally friendly solvents and materials indicates its potential in green chemistry applications. For instance, novel fluorinated solvents have been developed to replace n-hexane in chromatographic separations, demonstrating the compound's role in reducing the environmental impact of chemical processes. Such advancements not only contribute to the development of more sustainable chemical practices but also highlight the versatility of N-cyanoacetylurethane in contributing to environmental conservation efforts KaganMichael, 2001.

Safety And Hazards

N-Cyanoacetylurethane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl N-(2-cyanoacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOGVWWWGVFXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216497
Record name Carbamic acid, cyanoacetyl-, ethyl ester
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyanoacetylurethane

CAS RN

6629-04-5
Record name Ethyl N-(2-cyanoacetyl)carbamate
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Record name N-Cyanoacetylethylcarbamate
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Record name N-Cyanoacetylurethane
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Record name Carbamic acid, cyanoacetyl-, ethyl ester
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Record name Ethyl cyanoacetylcarbamate
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Record name N-CYANOACETYLETHYLCARBAMATE
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Synthesis routes and methods

Procedure details

2-cyanoacetic acid (85 g, 1 mol) and ethyl aminoformate (89 g, 1 mol) were added to toluene (500 mL). To the mixture was slowly added phosphorus oxychloride (45 mL, 0.5 mol), and then added DMF (5 mL). The reaction was conducted at 70° C. for 2 h. After cooling, water (500 mL) was added to the reaction solution to quench phosphorus oxychloride. The reaction is filtered by suction. The filtered cake was washed with ethyl ether and dried to produce a white solid (104 g) in a yield of 67%.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
67%

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